molecular formula C17H21N3O2 B12240929 N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B12240929
M. Wt: 299.37 g/mol
InChI Key: SGSXTYDPMQGDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine core substituted with a 2,4-dimethoxyphenylmethyl group and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclopenta[d]pyrimidine Core: The cyclopenta[d]pyrimidine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and cyclopentanone under acidic conditions.

    Introduction of the 2,4-Dimethoxyphenylmethyl Group: The 2,4-dimethoxyphenylmethyl group can be introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride and the cyclopenta[d]pyrimidine intermediate.

    Methylation: The final step involves the methylation of the resulting compound using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenylmethyl group can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the dimethoxyphenylmethyl group.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine: Shares a similar pyrimidine core but lacks the cyclopenta ring.

    2,4-Dimethoxybenzylamine: Contains the 2,4-dimethoxyphenylmethyl group but lacks the pyrimidine core.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Similar structure with a thieno ring instead of a cyclopenta ring.

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is unique due to its specific combination of a cyclopenta[d]pyrimidine core with a 2,4-dimethoxyphenylmethyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C17H21N3O2/c1-11-19-15-6-4-5-14(15)17(20-11)18-10-12-7-8-13(21-2)9-16(12)22-3/h7-9H,4-6,10H2,1-3H3,(H,18,19,20)

InChI Key

SGSXTYDPMQGDFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NCC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.